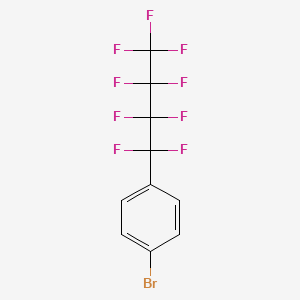![molecular formula C12H20O3 B12518589 2-Propanone, 1-(2R)-1,5-dioxaspiro[5.5]undec-2-yl- CAS No. 652986-51-1](/img/structure/B12518589.png)
2-Propanone, 1-(2R)-1,5-dioxaspiro[5.5]undec-2-yl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propanone, 1-(2R)-1,5-dioxaspiro[5.5]undec-2-yl- is a spiro compound characterized by a unique bicyclic structure. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. The spiro structure imparts distinct chemical properties, making it an interesting subject for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanone, 1-(2R)-1,5-dioxaspiro[5.5]undec-2-yl- typically involves the reaction of a ketone with a diol under acidic conditions to form the spirocyclic structure. One common method includes the use of 2,2-bis(mercaptomethyl)-1,3-propanediol as a starting material, which undergoes (thio)acetalization to form the spiro compound .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the spiro compound reacts with nucleophiles under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols.
科学研究应用
2-Propanone, 1-(2R)-1,5-dioxaspiro[5.5]undec-2-yl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-Propanone, 1-(2R)-1,5-dioxaspiro[5.5]undec-2-yl- involves its interaction with specific molecular targets. The spiro structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.
相似化合物的比较
1,7-Dioxaspiro[5.5]undecane: Shares a similar spiro structure but differs in functional groups.
1,3-Dioxane-1,3-dithiane spiranes: Contains sulfur atoms in the spiro structure, leading to different chemical properties.
Bis(1,3-oxathiane) spiranes: Another spiro compound with both oxygen and sulfur atoms, exhibiting unique stereochemistry.
Uniqueness: 2-Propanone, 1-(2R)-1,5-dioxaspiro[5
属性
CAS 编号 |
652986-51-1 |
|---|---|
分子式 |
C12H20O3 |
分子量 |
212.28 g/mol |
IUPAC 名称 |
1-[(4R)-1,5-dioxaspiro[5.5]undecan-4-yl]propan-2-one |
InChI |
InChI=1S/C12H20O3/c1-10(13)9-11-5-8-14-12(15-11)6-3-2-4-7-12/h11H,2-9H2,1H3/t11-/m1/s1 |
InChI 键 |
HYTOOCGJYIGMMZ-LLVKDONJSA-N |
手性 SMILES |
CC(=O)C[C@H]1CCOC2(O1)CCCCC2 |
规范 SMILES |
CC(=O)CC1CCOC2(O1)CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


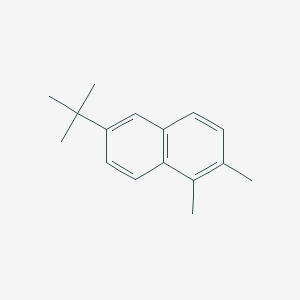



![1-[3-(Benzyloxy)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B12518519.png)
![[RuCl(p-cymene)((R)-binap)]Cl](/img/structure/B12518527.png)
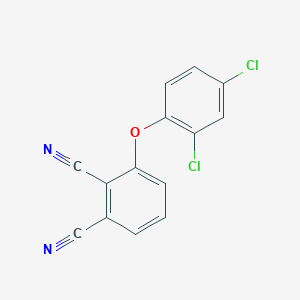
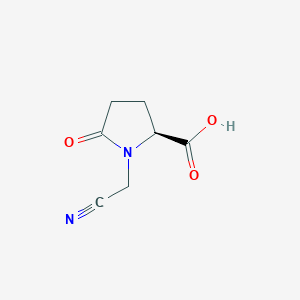

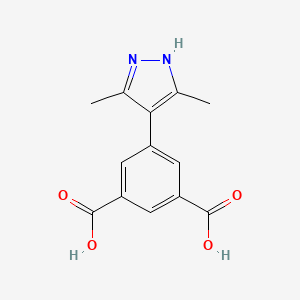
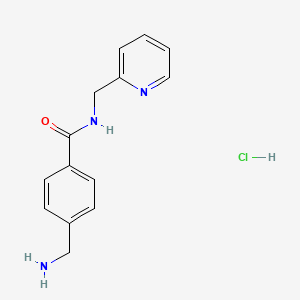
![2-[3,5-Dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12518567.png)
![2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]-1-piperidyl]phenoxy]methyl]-3H-imidazo[2,1-b]oxazole](/img/structure/B12518575.png)
